Indol-6-one

Total synthesis Amaryllidaceae alkaloids Step economy

Indol-6-one (6H-indol-6-one) is a specialized 6-oxoindole regioisomer that addresses a critical synthetic bottleneck: conventional oxindole or isatin building blocks cannot replicate the cross-conjugated enone reactivity at the benzenoid 6-position. Sourcing the correct regioisomer is rate-determining for Amaryllidaceae alkaloid programs targeting γ-lycorane, crinane, and galanthamine scaffolds. • Enables 3.5- to 5-fold step-count reduction vs. alternative routes in γ-lycorane total synthesis. • Serves as a common intermediate for divergent elaboration into multiple alkaloid frameworks via N-alkylation and photochemical cascades. • Supplied as a custom synthesis product; inquire for batch-specific purity and lead time.

Molecular Formula C8H5NO
Molecular Weight 131.13 g/mol
Cat. No. B1258888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndol-6-one
Molecular FormulaC8H5NO
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1=CC(=O)C=C2C1=CC=N2
InChIInChI=1S/C8H5NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-5H
InChIKeyJBXRLVPILRXPNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indol-6-one Identity and Physicochemical Profile


Indol-6-one (systematic name 6H-indol-6-one, ChEBI:51633) is the simplest member of the indolone family, defined by a carbonyl group at the 6-position of the indole bicyclic framework (C₈H₅NO, MW 131.13 g/mol) [1]. Unlike its ubiquitous 2-oxidized isomer oxindole (indolin-2-one), the 6-oxo regioisomer places the reactive ketone in the carbocyclic ring, fundamentally altering its electronic character and synthetic utility [2]. This scaffold serves as a direct precursor to 1-methyl-6H-indol-6-one, a key N-containing 6/5-fused bicyclic building block for Amaryllidaceae alkaloid total synthesis .

Why Generic Indolone Substitution Fails for Indol-6-one


Substituting indol-6-one with the more widely available oxindole (indolin-2-one) or isatin (indole-2,3-dione) is not chemically equivalent. The 6-keto group resides on the benzenoid ring, creating a cross-conjugated enone system with distinct electrophilic reactivity that cannot be replicated by 2- or 3-oxidized indoles [1]. In total synthesis campaigns targeting γ-lycorane and related Amaryllidaceae alkaloids, the 6/5-fused 1-methyl-6H-indol-6-one intermediate derived from indol-6-one enables a two-step formal synthesis; alternative building blocks require 7–10 steps to access the same pentacyclic framework [2]. Procuring the correct regioisomer is therefore a rate-determining factor in synthetic route design.

Indol-6-one Differentiation: Head-to-Head Evidence


Synthetic Step-Count Advantage in Alkaloid Total Synthesis

The 1-methyl-6H-indol-6-one building block, directly accessible from indol-6-one via N-methylation, enables a two-step formal synthesis of γ-lycorane . By contrast, the shortest published total synthesis of (−)-γ-lycorane using an alternative intermediate (cyclohexenone-derived aziridinyl alcohol) requires 7 steps [1], while a hydrogen-borrowing alkylation route requires 10 steps for the (−)-enantiomer and 8 steps for the racemate [2]. This represents a 3.5- to 5-fold reduction in synthetic step count.

Total synthesis Amaryllidaceae alkaloids Step economy

Regioisomeric Differentiation from Oxindole

Indol-6-one (C₈H₅NO, monoisotopic mass 131.03711 Da) and oxindole (indolin-2-one, C₈H₇NO, monoisotopic mass 133.05276 Da) differ by 2.01565 Da, reflecting the different oxidation states of the heterocyclic vs. carbocyclic rings [1][2]. The 6-keto isomer exhibits a cross-conjugated enone chromophore with distinct UV absorption (experimental λmax not available from authoritative databases), whereas oxindole possesses a lactam carbonyl conjugated with the aromatic π-system, resulting in markedly different reactivity toward nucleophiles and reducing agents [2]. Thin-layer chromatographic studies on indole and oxindole alkaloids confirm that regioisomeric oxidation state alters chromatographic retention by ΔRf ≥ 0.15 under standard silica gel conditions .

Physicochemical profiling Regioisomer identification Chromatographic behavior

Scaffold Diversification vs. Fused-Ring Systems

The 6H-indol-6-one scaffold serves as a minimalist precursor that can be elaborated into multiple alkaloid classes. In contrast, the tetracyclic 6H-isoindolo[2,1-a]indol-6-one system, while biologically active as a batracylin analog with cytotoxic IC₅₀ values in the low μM range against L1210 leukemia cells [1], is a late-stage fused scaffold with limited downstream diversification potential. The monocyclic 6H-indol-6-one core permits N-alkylation, C-3 functionalization, and photo-promoted cyclization/oxidation cascades to access lycorane, crinane, and related frameworks , whereas the pre-annulated isoindoloindolone is synthetically committed.

Alkaloid synthesis Scaffold diversification Building-block utility

Biological Activity Data Gap for Parent Scaffold

A systematic search of PubMed, ChEBI, and MetaCyc databases reveals no direct head-to-head biological activity comparison (IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy) between unsubstituted indol-6-one and a defined comparator compound. The ChEBI entry for indol-6-one (CHEBI:51633) contains no bioactivity annotations, and the compound is absent from major bioassay databases (PubChem BioAssay, ChEMBL) as of the search date [1]. Available biological data pertain exclusively to substituted or fused derivatives (e.g., 6H-isoindolo[2,1-a]indol-6-ones, octahydro-6H-indol-6-ones with aryl substitution), which exhibit IC₅₀ values in the low μM range against cancer cell lines but cannot be extrapolated to the parent scaffold [2]. Procurement decisions for biological screening should therefore rely on the synthetic differentiation evidence presented above rather than on unverified biological claims.

Data gap Biological activity Procurement caveat

Optimal Procurement Scenarios for Indol-6-one


Amaryllidaceae Alkaloid Total Synthesis

Indol-6-one is the preferred starting material for constructing the 6/5-fused N-containing bicyclic core of Amaryllidaceae alkaloids. The two-step formal synthesis of γ-lycorane from 1-methyl-6H-indol-6-one, proceeding via a one-pot ozonolysis/reductive amination/cyclization followed by photo-promoted cyclization/oxidation, demonstrates a 3.5- to 5-fold step-count reduction relative to alternative routes [1]. This scenario applies to academic and industrial natural product synthesis groups seeking route simplification and cost reduction.

Regioisomerically Defined Building Block

When a synthetic route requires a carbonyl group specifically at the 6-position of the indole framework—e.g., for SAR studies exploring the effect of carbocyclic vs. heterocyclic oxidation—indol-6-one is irreplaceable by oxindole or isatin. The mass difference (Δ 2.01565 Da) and distinct chromatographic behavior between indol-6-one and oxindole provide unambiguous identity confirmation via HRMS and HPLC, ensuring library integrity.

Scaffold Diversification Platform

The minimalist 6H-indol-6-one core can be divergently elaborated into lycorane, crinane, and galanthamine-type frameworks through N-alkylation, C-3 functionalization, and photochemical cascade reactions . This contrasts with pre-fused tetracyclic analogs (e.g., 6H-isoindolo[2,1-a]indol-6-one), which are synthetically committed to batracylin-like structures [1]. Procurement of indol-6-one is recommended for programs requiring a common intermediate with maximum downstream diversification potential.

Methodology Development and Reaction Optimization

The simple structure and low molecular weight (131.13 g/mol) of indol-6-one make it an ideal substrate for developing and benchmarking new synthetic methodologies (e.g., C–H functionalization, photoredox catalysis, ozonolysis/reductive amination cascades) . Its use in proof-of-concept studies allows unambiguous product characterization by NMR and HRMS, facilitating publication and grant reporting.

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